Indium In 111 pentetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

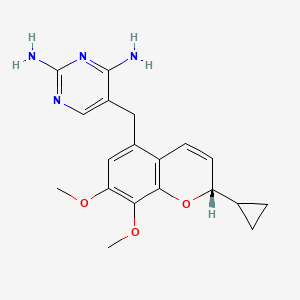

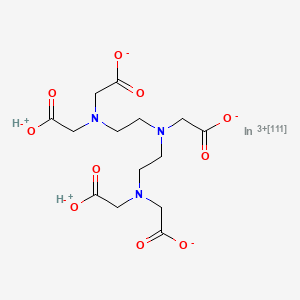

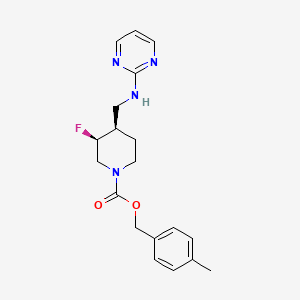

Synthetic Routes and Reaction Conditions: Indium In-111 pentetate is prepared by chelating Indium-111 with diethylenetriaminepentaacetic acid. The process involves the following steps:

Chelation Reaction: Indium-111 chloride is reacted with diethylenetriaminepentaacetic acid in an aqueous solution. The reaction is typically carried out at a pH of 3.8 to 4.3 to ensure optimal chelation.

Purification: The resulting Indium In-111 pentetate complex is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods: Industrial production of Indium In-111 pentetate involves the use of a kit that contains two components: a vial of lyophilized diethylenetriaminepentaacetic acid and a vial of Indium-111 chloride solution. The two components are combined under sterile conditions to form the final product .

化学反応の分析

Types of Reactions: Indium In-111 pentetate primarily undergoes chelation reactions. The key reaction is the formation of a stable complex between Indium-111 and diethylenetriaminepentaacetic acid.

Common Reagents and Conditions:

Reagents: Indium-111 chloride, diethylenetriaminepentaacetic acid.

Conditions: Aqueous solution, pH 3.8 to 4.3, room temperature.

Major Products: The major product of the chelation reaction is the Indium In-111 pentetate complex, which is a stable, water-soluble compound suitable for diagnostic imaging .

科学的研究の応用

Indium In-111 pentetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Oncology: It is used for targeted imaging of tumors.

Infection and Inflammation: Indium In-111 pentetate is used to track leukocytes (white blood cells) as they migrate to sites of infection or inflammation.

Cerebrospinal Fluid Leak Detection: It is used in radionuclide cisternography to detect cerebrospinal fluid leaks by intrathecal injection into the subarachnoid space.

Other Medical Applications: It is also used in the diagnosis and management of various other medical conditions, including lymphoma, prostate cancer, and neuroendocrine tumors.

作用機序

The mechanism of action of Indium In-111 pentetate involves the decay of Indium-111 by electron capture. This decay process emits gamma rays, which can be detected using a gamma camera. The emitted gamma rays allow for the visualization of the distribution of the radiopharmaceutical within the body, enabling the detection of abnormalities in cerebrospinal fluid flow and the localization of tumors and sites of infection or inflammation .

類似化合物との比較

Indium In-111 pentetate is unique in its ability to form stable complexes with Indium-111, making it highly suitable for diagnostic imaging. Similar compounds include:

Indium In-111 oxine: Used for labeling leukocytes for infection imaging.

Indium In-111 pentetreotide: Used for imaging neuroendocrine tumors.

Iodine-131 labeled compounds: Used for both diagnostic imaging and therapeutic applications, but with different radiation properties compared to Indium-111.

Indium In-111 pentetate stands out due to its favorable pharmacokinetic properties, including efficient renal clearance and minimal background tissue accumulation, which are essential for achieving high-quality diagnostic images with low radiation exposure to the patient .

特性

| Decay of In-111 by electron capture allows for detection with a gamma camera for visualization of the brain and spinal column. | |

CAS番号 |

135998-32-2 |

分子式 |

C14H20InN3O10 |

分子量 |

501.23 g/mol |

IUPAC名 |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium-111(3+) |

InChI |

InChI=1S/C14H23N3O10.In/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3/i;1-4 |

InChIキー |

BLALCKLYSDDAOC-JWFOFJTQSA-K |

異性体SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[111In+3] |

正規SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[In+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)

![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)

![Hydroxy(oxo)(3-{[(2Z)-4-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrimidin-2(5H)-ylidene]amino}phenyl)ammonium](/img/structure/B10776316.png)